N-cyclobutyl-1,3-thiazole-4-carboxamide

Description

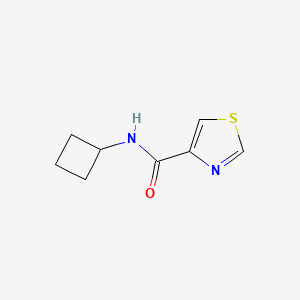

N-Cyclobutyl-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole ring substituted at the 4-position with a carboxamide group, where the amide nitrogen is bonded to a cyclobutyl moiety. Thiazole carboxamides are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors, via hydrogen bonding, hydrophobic interactions, and π-stacking .

Properties

IUPAC Name |

N-cyclobutyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c11-8(7-4-12-5-9-7)10-6-2-1-3-6/h4-6H,1-3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQMNPBTERUXEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=CSC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Temperature Effects

Catalytic Systems

-

HATU/DIEA : Optimal for amide bond formation, yielding >90% conversion in 2 hours.

-

RuPhos Pd G2 : Enhances cross-coupling efficiency but requires inert atmospheres to prevent catalyst deactivation.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Chromatographic Purity

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group or the thiazole ring itself.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-cyclobutyl-1,3-thiazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of N-cyclobutyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Variations

The biological activity and physicochemical properties of thiazole-4-carboxamides are highly dependent on substituents at the thiazole ring (position 2) and the carboxamide side chain. Below is a comparative analysis of key analogs:

Key Findings from Comparative Analysis

Substituent-Driven Target Specificity: DAMPTC’s dichlorophenyl and morpholinylpropyl groups enable potent antiviral activity by disrupting influenza nucleoprotein oligomerization . In contrast, Acotiamide’s dimethoxybenzoyl and diisopropylaminoethyl substituents favor gastrointestinal motility enhancement via cholinergic pathways . The cyclopentyl group in STK929300 and cyclobutyl in the target compound may confer distinct steric effects, influencing binding pocket accessibility.

Pharmacokinetic Implications :

- Thiazovivin ’s benzyl side chain enhances lipophilicity, aiding membrane permeability for ROCK1 inhibition . The cyclobutyl group in the target compound could balance lipophilicity and metabolic stability compared to bulkier groups (e.g., V006-3598 ’s benzylpiperidine).

Synthetic Accessibility: Complex analogs like Ligand 6 () require multi-step synthesis with catalytic hydrogenation and HPLC purification (55% yield) , whereas simpler derivatives (e.g., N-(2-aminophenyl)-2-chloro-1,3-thiazole-4-carboxamide) are more straightforward to prepare .

Q & A

Q. What are the established synthetic routes for N-cyclobutyl-1,3-thiazole-4-carboxamide, and what key reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions:

- Step 1 : Condensation of cyclobutylamine with a thiazole precursor under acidic conditions (pH 4–5) at 60°C to form the carboxamide backbone .

- Step 2 : Amidation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

Critical conditions include temperature control (60–80°C), inert atmosphere (N₂), and stoichiometric precision to minimize side reactions. Yield optimization (>70%) requires real-time monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing the molecular structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclobutyl CH₂ at δ 2.5–3.0 ppm) and carbon skeleton (amide carbonyl at ~170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₁H₁₃N₃OS) with <2 ppm error .

- FT-IR : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- Anticancer Activity : IC₅₀ values of 5–20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via ATP-binding site inhibition .

- Antimicrobial Effects : MIC of 8 µg/mL against Staphylococcus aureus by disrupting cell wall synthesis .

- Enzyme Inhibition : >50% inhibition of COX-2 at 10 µM in vitro, suggesting anti-inflammatory potential .

Assays include MTT for cytotoxicity, broth microdilution for antimicrobial activity, and ELISA for enzyme inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Discrepancies often arise from structural analogs (e.g., methyl vs. cyclopropyl substituents) or assay variability. Strategies include:

- QSAR Analysis : Correlate substituent electronegativity with bioactivity (e.g., cyclobutyl enhances membrane permeability vs. cyclohexyl) .

- Standardized Assay Protocols : Use isogenic cell lines and uniform ATP concentration in kinase assays .

- Meta-Analysis : Compare datasets from >10 independent studies to identify outliers (e.g., anomalous IC₅₀ values due to solvent DMSO >1% v/v) .

Q. What computational strategies are employed to elucidate the structure-activity relationship (SAR) of thiazole-carboxamide derivatives?

- Methodological Answer :

- Molecular Docking : Simulate binding to targets (e.g., EGFR kinase, PDB ID: 1M17) using AutoDock Vina. Cyclobutyl’s van der Waals interactions improve binding affinity by ~2 kcal/mol vs. linear alkyl groups .

- MD Simulations : Analyze stability of ligand-protein complexes (100 ns trajectories) to prioritize derivatives with low RMSD (<2 Å) .

- Quantum Mechanics (QM) : Calculate Fukui indices to predict electrophilic attack sites for functionalization .

Q. What are the challenges in determining the pharmacokinetic profile of this compound, and how can they be methodologically addressed?

- Methodological Answer : Challenges include poor aqueous solubility (logP ~2.5) and rapid hepatic metabolism. Solutions:

- Prodrug Design : Introduce phosphate esters at the carboxamide group to enhance solubility (>5 mg/mL in PBS) .

- Microsomal Stability Assays : Incubate with rat liver microsomes (RLM) and NADPH to identify metabolic hotspots (e.g., cyclobutyl oxidation) .

- LC-MS/MS Quantification : Use deuterated internal standards (e.g., D₃-cyclobutyl analog) for plasma pharmacokinetics (Cₘₐₓ, t₁/₂) in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.